1-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)ethanamine
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Overview
Description
1-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)ethanamine is an organic compound characterized by the presence of a benzyloxy group, a trifluoromethyl group, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of 4-(benzyloxy)-3-(trifluoromethyl)benzaldehyde. This can be achieved through the reaction of 4-hydroxy-3-(trifluoromethyl)benzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Reductive Amination: The benzyloxy intermediate is then subjected to reductive amination with ethanamine. This step typically involves the use of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 4-(benzyloxy)-3-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 1-(4-(benzyloxy)-3-(trifluoromethyl)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(benzyloxy)-3-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The benzyloxy group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
1-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)ethanol: Similar structure but with an alcohol group instead of an amine.
4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde: Similar structure but with an aldehyde group.
1-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)ethanone: Similar structure but with a ketone group.
Uniqueness: 1-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)ethanamine is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which impart distinct physicochemical properties and potential biological activities
Properties
IUPAC Name |
1-[4-phenylmethoxy-3-(trifluoromethyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-11(20)13-7-8-15(14(9-13)16(17,18)19)21-10-12-5-3-2-4-6-12/h2-9,11H,10,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLXDKWOEDNEPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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